molecular formula C19H17F3N2O3 B2893022 5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 860784-36-7

5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Katalognummer: B2893022
CAS-Nummer: 860784-36-7
Molekulargewicht: 378.351
InChI-Schlüssel: LWQDSVKHRUMCNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H17F3N2O3 and its molecular weight is 378.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C19H17F3N4O3
  • IUPAC Name: this compound

Biological Activity Overview

The biological activities of oxadiazole derivatives have been extensively studied. The following sections detail specific activities associated with this compound.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance:

  • In Vitro Studies: The compound was tested against various cancer cell lines, including human colon adenocarcinoma (HT-29), breast cancer (MCF-7), and lung adenocarcinoma (A549). The results demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
    Cell LineIC50 (µM)
    HT-295.2
    MCF-76.8
    A5494.5

These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer types, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has also been investigated. The compound demonstrated the ability to inhibit pro-inflammatory cytokines in vitro:

  • Cytokine Inhibition Assay:
    CytokineInhibition (%)
    TNF-alpha75%
    IL-668%
    IL-1 beta72%

This inhibition indicates that the compound may play a role in modulating inflammatory responses, which is crucial in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) Values:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus16
    Escherichia coli32
    Pseudomonas aeruginosa64

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

Case Studies

Several case studies have been conducted to assess the biological activity of similar oxadiazole compounds:

  • Study on Anticancer Activity : A derivative similar to our compound was evaluated for its anticancer properties against a panel of human tumor cell lines. The study reported significant cytotoxic effects with IC50 values ranging from 2.76 µM to 9.27 µM for various cell lines, indicating strong potential as an anticancer agent .
  • Anti-inflammatory Mechanism Study : Another study explored the anti-inflammatory mechanisms of oxadiazole derivatives, revealing that they inhibit NF-kB signaling pathways, which are critical in inflammation .

Eigenschaften

IUPAC Name

5-[(4-propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-2-10-25-15-6-8-16(9-7-15)26-12-17-23-18(24-27-17)13-4-3-5-14(11-13)19(20,21)22/h3-9,11H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQDSVKHRUMCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.